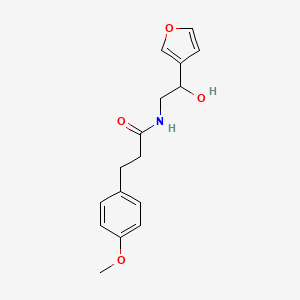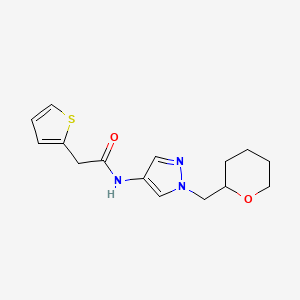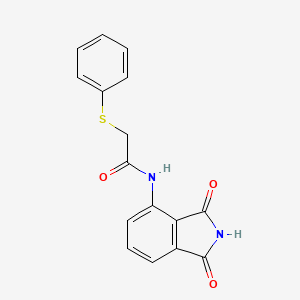
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, has been reported . The process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This reaction involves simple work-up with high yields .Chemical Reactions Analysis
Specific chemical reactions involving “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not directly available in the sources I found .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives have been explored for their antimicrobial potential. For instance, the synthesis of 4-aminophenylacetic acid derivatives, including compounds structurally related to N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide, revealed promising antimicrobial activities. These compounds were characterized by their analytical and spectral data, showing efficacy against various microbial strains (Bedair et al., 2006).
Anticonvulsant Evaluation
The anticonvulsant properties of indoline derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been assessed, revealing significant activity in models of epilepsy. These studies aimed to understand the compound's efficacy and safety as potential antiepileptic drugs, exploring their synthesis, characterization, and pharmacological evaluation (Nath et al., 2021).
Antioxidant and Anti-inflammatory Agents
Research has also focused on the synthesis of novel derivatives for evaluation as anti-inflammatory agents. A series of new compounds were synthesized, highlighting the structural modifications that enhance the biological activity of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide. These modifications aim to improve therapeutic outcomes in conditions associated with inflammation and oxidative stress (Nikalje et al., 2015).
Urease Inhibition
Derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been investigated as novel urease inhibitors, showing potential for the treatment of diseases caused by urease-producing pathogens. These compounds were evaluated for their inhibitory potency, highlighting their potential as therapeutic agents against Helicobacter pylori infections, which are often related to peptic ulcers and gastritis (Liu et al., 2021).
Metabolic and Pharmacological Evaluations
Further studies have focused on the computational and pharmacological evaluation of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These comprehensive evaluations aim to elucidate the pharmacokinetic properties and therapeutic potential of these compounds, offering insights into their mechanisms of action and potential clinical applications (Faheem, 2018).
Mecanismo De Acción
The mechanism of action of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” is not directly available in the sources I found.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13(9-22-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINJLQUPVGXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
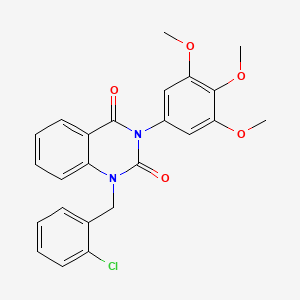
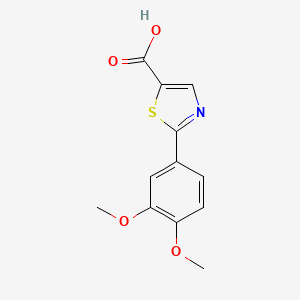
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
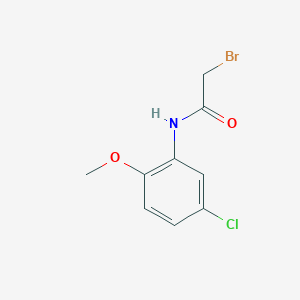
![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
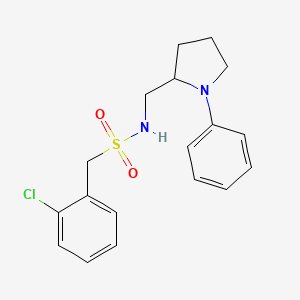
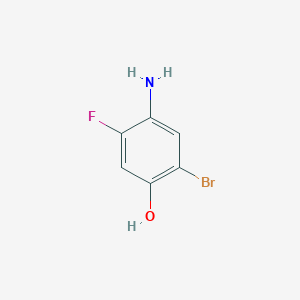
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
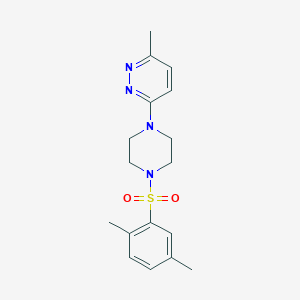
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
